molecular formula C43H46N8O9S B1228165 (2S)-N-[(2S)-1-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 77160-98-6

(2S)-N-[(2S)-1-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B1228165
CAS No.: 77160-98-6
M. Wt: 850.9 g/mol
InChI Key: OGUJVFXDNYVNBA-ZOLPRCKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-N-[(2S)-1-[[(2S)-1-[6-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)carbamothioylamino]hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including imidazole, pyrrolidine, and xanthene, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the xanthene core, followed by the introduction of the imidazole and pyrrolidine groups. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The imidazole and pyrrolidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme activity or protein interactions.

    Medicine: As a potential therapeutic agent for targeting specific biological pathways.

    Industry: As a precursor for the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the imidazole group can interact with metal ions or enzyme active sites, while the xanthene core can participate in redox reactions. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-[(2S)-1-[[(2S)-1-[6-(carbamothioylamino)hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
  • (2S)-N-[(2S)-1-[[(2S)-1-[6-(hydroxyamino)hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Uniqueness

The uniqueness of the target compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile candidate for research and industrial applications.

Properties

CAS No.

77160-98-6

Molecular Formula

C43H46N8O9S

Molecular Weight

850.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]pyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C43H46N8O9S/c52-26-8-11-30-35(20-26)59-36-21-27(53)9-12-31(36)43(30)29-10-7-24(18-28(29)41(58)60-43)47-42(61)45-15-3-1-2-4-16-51-17-5-6-34(51)40(57)50-39(56)33(19-25-22-44-23-46-25)49-38(55)32-13-14-37(54)48-32/h7-12,18,20-23,25,32-34,52-53H,1-6,13-17,19H2,(H,48,54)(H,49,55)(H2,45,47,61)(H,50,56,57)/t25?,32-,33-,34-/m0/s1

InChI Key

OGUJVFXDNYVNBA-ZOLPRCKCSA-N

Isomeric SMILES

C1C[C@H](N(C1)CCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@@H]8CCC(=O)N8

SMILES

C1CC(N(C1)CCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)NC(=O)C(CC7C=NC=N7)NC(=O)C8CCC(=O)N8

Canonical SMILES

C1CC(N(C1)CCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)NC(=O)C(CC7C=NC=N7)NC(=O)C8CCC(=O)N8

Synonyms

Fl-TRH
fluorescein-thyrotropin-releasing hormone

Origin of Product

United States

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